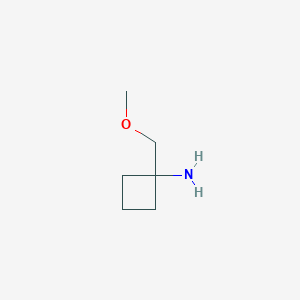

1-(Methoxymethyl)cyclobutan-1-amine

CAS No.: 1123169-20-9

Cat. No.: VC8208192

Molecular Formula: C6H13NO

Molecular Weight: 115.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1123169-20-9 |

|---|---|

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 |

| IUPAC Name | 1-(methoxymethyl)cyclobutan-1-amine |

| Standard InChI | InChI=1S/C6H13NO/c1-8-5-6(7)3-2-4-6/h2-5,7H2,1H3 |

| Standard InChI Key | OELKIVVMDJOKLG-UHFFFAOYSA-N |

| SMILES | COCC1(CCC1)N |

| Canonical SMILES | COCC1(CCC1)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a cyclobutane ring—a strained four-membered hydrocarbon structure—substituted with a methoxymethyl group (-CH₂OCH₃) and an amine (-NH₂) at the same carbon atom. This configuration introduces steric strain and electronic effects that influence reactivity. Key parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO | |

| Molecular Weight | 115.17 g/mol | |

| CAS Number (Free Amine) | 1123169-20-9 | |

| CAS Number (Hydrochloride) | 1220039-33-7 | |

| Exact Mass | 115.0997 g/mol | |

| SMILES | COCC1(CCC1)N |

The hydrochloride salt (C₆H₁₄ClNO) has a molecular weight of 151.63 g/mol , with the chlorine atom contributing to its ionic character and solubility in polar solvents.

Synthesis and Reaction Pathways

Synthetic Strategies

1-(Methoxymethyl)cyclobutan-1-amine is synthesized via cyclization reactions, often starting from cyclobutanone derivatives. A plausible route involves:

-

Cyclobutanone Functionalization: Introducing a methoxymethyl group via nucleophilic addition or Grignard reactions.

-

Reductive Amination: Converting ketone intermediates to amines using reagents like ammonium acetate and sodium cyanoborohydride.

For example, 3-(methoxymethyl)cyclobutan-1-one (CAS 1068160-23-5) could serve as a precursor, undergoing reductive amination to yield the target amine .

Key Challenges

-

Ring Strain: The cyclobutane ring’s inherent strain (≈110 kJ/mol) complicates synthesis, often requiring low-temperature conditions to prevent ring-opening .

-

Regioselectivity: Ensuring substitution at the 1-position demands precise control over reaction kinetics and catalysts.

Applications in Medicinal Chemistry

Drug Development Case Studies

-

Antiviral Agents: Cyclobutane-containing compounds like baloxavir marboxil leverage ring strain to enhance target engagement .

-

Anticancer Therapeutics: Derivatives with amine functionalities exhibit apoptosis-inducing effects in preclinical models.

| Precaution | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, lab coat, goggles |

| Ventilation | Use fume hoods |

| Storage | Cool, dry environment |

Environmental Impact

No ecotoxicity data is available, but amine derivatives often require disposal via incineration to prevent groundwater contamination .

Future Research Directions

Unanswered Questions

-

Pharmacokinetics: Absorption, distribution, and metabolism studies are needed to evaluate therapeutic potential.

-

Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms .

Technological Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume